Senecionine

Übersicht

Beschreibung

Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It derives its name from the Senecio genus and is produced by many plants within this genus, including Jacobaea vulgaris (Senecio jacobaea). This compound is also found in other plants such as Brachyglottis repanda, Emilia, Erechtites hieraciifolius, Petasites, Syneilesis, Crotalaria, Caltha leptosepala, and Castilleja . This compound is known for its toxicity, which can lead to liver damage, cancer, and pyrrolizidine alkaloidosis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Senecionin umfasst mehrere Schritte, beginnend mit einfachen organischen VerbindungenSpezifische Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren sind entscheidend für die erfolgreiche Synthese von Senecionin .

Industrielle Produktionsverfahren: Die industrielle Produktion von Senecionin ist aufgrund seiner Toxizität nicht üblich. Es kann aus Pflanzen extrahiert werden, die es auf natürliche Weise produzieren. Der Extraktionsprozess beinhaltet das Ernten der Pflanzen, deren Trocknung und die Verwendung von Lösungsmitteln zur Isolierung des Alkaloids. Der Rohextrakt wird dann mit Techniken wie der Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Senecionin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Senecionin kann zu Senecionin-N-Oxid oxidiert werden, einem häufigen Metaboliten in Pflanzen.

Reduktion: Die Reduktion von Senecionin kann zur Bildung weniger toxischer Derivate führen.

Substitution: Am Pyrrolizidin-Kern können verschiedene Substitutionsreaktionen auftreten, die zu verschiedenen Derivaten führen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Senecionin-N-Oxid, reduzierte Senecionin-Derivate und verschiedene substituierte Pyrrolizidin-Alkaloide .

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Senecionine is primarily studied for its hepatotoxic effects, which have significant implications for understanding liver damage mechanisms. Research has demonstrated that this compound induces cytotoxicity in hepatocytes through several pathways:

- Hepatotoxicity Mechanisms : this compound has been shown to increase intracellular calcium levels in isolated hepatocytes, leading to cellular toxicity. The cytotoxic effects are exacerbated in the absence of extracellular calcium, indicating that alterations in intracellular calcium distribution play a crucial role in its toxic effects .

- Cytochrome P450 Dependency : Studies indicate that the bioactivation of this compound to toxic metabolites occurs via cytochrome P450 enzymes. In experiments with CYP reductase-deficient mice, no hepatotoxicity was observed, confirming the necessity of these enzymes for this compound's toxic effects .

Table 1: Summary of Toxicological Findings

Pharmacological Applications

While this compound is primarily recognized for its toxicity, it also serves as a model compound in pharmacological studies:

- Drug Metabolism Studies : this compound's metabolic pathways have been extensively studied to understand how similar compounds are processed in the liver. Its metabolites, particularly this compound N-oxide, are critical for assessing the pharmacokinetics of pyrrolizidine alkaloids .

- Electrochemical Detection : Recent advancements have led to the development of electrochemical sensors for detecting this compound in food products. This method utilizes differential pulse voltammetry to quantify this compound levels in herbal teas and flours, showcasing its potential application in food safety monitoring .

Table 2: Electrochemical Detection Methods

| Method | Alkaloid Detected | Limit of Detection (LOD) | Application |

|---|---|---|---|

| Differential Pulse Voltammetry | This compound | 0.0237 µg/mL | Herbal products |

| HPLC-MS/MS | This compound N-Oxide | 57 ng/kg | Honey samples |

| RP-HPLC | This compound | 0.21 µg/mL | Medicinal plants |

Environmental and Ecological Research

This compound's role extends into ecological studies where its effects on non-target organisms are examined:

- Impact on Non-target Species : Research indicates that this compound-type pyrrolizidine alkaloids can affect herbivores and pollinators, influencing ecological interactions and plant defense mechanisms . Understanding these interactions is crucial for evaluating the ecological risks associated with plants producing such alkaloids.

Wirkmechanismus

Senecionine exerts its toxic effects through bioactivation to reactive pyrrole intermediates. These intermediates form adducts with proteins and DNA, leading to cellular damage. The primary molecular targets include liver cells, where this compound induces hepatotoxicity. The pathways involved in its mechanism of action include the formation of pyrrole-protein and pyrrole-DNA adducts, leading to liver toxicity and carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

Senecionin gehört zu einer Gruppe von Verbindungen, die als Pyrrolizidin-Alkaloide bekannt sind. Ähnliche Verbindungen sind:

- Intermedin

- Lycopsamin

- Heliotrin

- Senkirkine

Einzigartigkeit: Senecionin ist aufgrund seiner spezifischen Struktur und der besonderen Pflanzen, die es produzieren, einzigartig. Während andere Pyrrolizidin-Alkaloide ähnliche toxikologische Eigenschaften aufweisen, macht die spezifische Reaktivität von Senecionin und die Pflanzen, aus denen es gewonnen wird, es zu etwas Besonderem .

Biologische Aktivität

Senecionine (SEN) is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Senecio genus. Its biological activity has garnered attention due to its hepatotoxic effects and potential implications in human health. This article provides a comprehensive overview of the biological activity of this compound, including its metabolism, mechanisms of action, and associated toxicological findings.

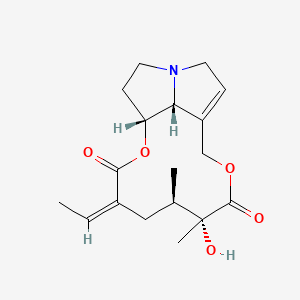

Chemical Structure and Metabolism

This compound has a core structure characterized by a retronecine backbone, which is a common feature among many PAs. Upon ingestion, it undergoes metabolic transformations primarily in the liver, where it is converted through several pathways:

- N-oxidation

- Oxidation

- Ester hydrolysis

These metabolic processes can lead to both detoxification and the formation of reactive intermediates that contribute to its toxicity. Notably, the N-oxide form of this compound may revert to the parent compound through cytochrome P450 enzymes, enhancing its toxic potential .

Mechanisms of Toxicity

The hepatotoxic effects of this compound are attributed to several mechanisms:

- Formation of Reactive Metabolites : this compound is metabolized into dehydropyrrolizidine derivatives that can form adducts with cellular macromolecules, leading to cellular damage.

- Oxidative Stress : The depletion of glutathione (GSH) in liver cells has been observed following exposure to this compound, resulting in increased oxidative stress and subsequent cell death .

- MicroRNA Modulation : Research has shown that this compound treatment alters the expression of specific microRNAs involved in hepatic function and stress response. For instance, several miRNAs were found to be differentially expressed in HepaRG cells treated with this compound, indicating a potential pathway for its hepatotoxic effects .

Case Studies

- Human Poisoning Incidents : There have been documented cases of this compound poisoning from contaminated food sources, notably bread made from ragwort. Symptoms include liver damage and other systemic effects .

- Animal Studies : In rodent models, high doses of this compound have resulted in significant decreases in GSH levels within liver cells, correlating with increased toxicity and mortality rates .

Research Findings

Recent studies have employed physiologically-based kinetic (PBK) modeling to predict the behavior of this compound and its metabolites in vivo. These models help elucidate how different doses affect biological outcomes and provide insights into the relative exposure potential of this compound compared to its N-oxide form .

Table: Summary of Biological Activity Findings

Eigenschaften

IUPAC Name |

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODIGSRFALUTA-JTLQZVBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871615 | |

| Record name | Senecionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Senecionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water; freely sol in chloroform; slightly sol in alc, ether, In water, 8.5X10+4 mg/L @ 25 °C /Estimated/ | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

On the isolated guinea pig ileum preparation, platyphylline, supinine, heleurine, and cynaustraline were more potent in antagonizing responses to acetylcholine (ii). Their anticholinergic activity appeared to involve a competitive mechanism. The pyrrolizidine alkaloids had no appreciable activity as antagonists of (ii) in the isolated toad rectus abdominis preparation., The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, Senecionine admin showed spasmolytic activity, primarily on intestinal smooth muscles. | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates | |

CAS No. |

130-01-8 | |

| Record name | (-)-Senecionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENECIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senecionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENECIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO6N1U5YG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236 °C | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.